molecular formula C8H18N2O2S B3824251 3,4-Bis(dimethylamino)thiolane-1,1-dione

3,4-Bis(dimethylamino)thiolane-1,1-dione

Cat. No.: B3824251
M. Wt: 206.31 g/mol
InChI Key: WQELGJBOESPMNT-UHFFFAOYSA-N
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Description

3,4-Bis(dimethylamino)thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with two sulfone groups (1,1-dione) and dimethylamino substituents at positions 3 and 4.

Properties

IUPAC Name

3-N,3-N,4-N,4-N-tetramethyl-1,1-dioxothiolane-3,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-9(2)7-5-13(11,12)6-8(7)10(3)4/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQELGJBOESPMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CS(=O)(=O)CC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(dimethylamino)thiolane-1,1-dione typically involves the reaction of thiolane derivatives with dimethylamine under controlled conditions. One common method includes the use of thiolane-1,1-dione as a starting material, which is then reacted with dimethylamine in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of 3,4-Bis(dimethylamino)thiolane-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(dimethylamino)thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,4-Bis(dimethylamino)thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis(dimethylamino)thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Group Features

Compound Name Core Structure Functional Groups Key Substituents
3,4-Bis(dimethylamino)thiolane-1,1-dione Thiolane ring Sulfone (1,1-dione), dimethylamino 3,4-dimethylamino
Michler’s Ketone () Benzophenone Ketone, dimethylamino 4,4'-dimethylamino on aromatic rings
3-Hydroxy-3-(prop-2-yn-1-yl)-1λ⁶-thiolane-1,1-dione () Thiolane ring Sulfone (1,1-dione), hydroxyl, propargyl 3-hydroxy, 3-propargyl
5,5-Bis[4'-(dimethylamino)phenyl]-1,4,2-dioxazole () Dioxazole ring Dioxazole, dimethylamino 5,5-bis(dimethylaminophenyl)

Key Observations :

  • The thiolane-1,1-dione core distinguishes the target compound from Michler’s Ketone (aromatic benzophenone) and the dioxazole derivatives (). Sulfone groups increase polarity, while dimethylamino substituents modulate electron density.
  • Compared to the hydroxy-propargyl derivative (), the target compound lacks hydroxyl/propargyl groups but shares the sulfone-thiolane scaffold, suggesting similar solubility profiles but divergent reactivity (e.g., propargyl groups enable click chemistry) .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Compound Name Molecular Formula (Hypothetical) Water Solubility NMR Features (δ, ppm)
3,4-Bis(dimethylamino)thiolane-1,1-dione C₈H₁₄N₂O₂S₂ Likely low (inferred) Aliphatic CH₃ (δ ~2.2–2.5)
Michler’s Ketone C₁₇H₂₀N₂O Insoluble Aromatic protons (δ ~6.5–7.5)
3-Hydroxy-3-propargyl-thiolane-1,1-dione C₇H₈O₄S Data unavailable Propargyl CH (δ ~2.5–3.5)
5,5-Bis(dimethylaminophenyl)-dioxazole C₂₅H₂₆N₄O₂ Moderate polarity Aromatic and dioxazole protons

Key Observations :

  • The target compound’s dimethylamino groups likely result in aliphatic proton signals at δ 2.2–2.5, similar to compound 5 in . Michler’s Ketone, with aromatic dimethylamino groups, exhibits signals for aromatic protons (δ 6.5–7.5) instead .
  • Insolubility in water is shared between the target compound (inferred) and Michler’s Ketone due to hydrophobic aromatic/heterocyclic cores .

Table 3: Reactivity Profiles

Compound Name Key Reactions Products/Applications
3,4-Bis(dimethylamino)thiolane-1,1-dione Cyclization with hydrazine Bis(aminopyrazoles) (analogous to )
Michler’s Ketone Condensation reactions Dyes, photochemical reagents
3-Hydroxy-3-propargyl-thiolane-1,1-dione Propargyl-based reactions Potential click chemistry substrates
Dioxazole derivatives () Desulfurization Condensation products (e.g., 1,4,2-dioxazoles)

Key Observations :

  • The target compound’s dimethylamino groups facilitate cyclization reactions, as seen in , where similar structures form bis(aminopyrazoles) upon treatment with hydrazine .
  • Michler’s Ketone’s aromatic dimethylamino groups make it suitable for condensation reactions, whereas the dioxazole derivatives () arise from desulfurization of thiocarbonyl precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Bis(dimethylamino)thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3,4-Bis(dimethylamino)thiolane-1,1-dione

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